molecular formula C3H7IO B3425548 1-Iodo-2-methoxyethane CAS No. 4296-15-5

1-Iodo-2-methoxyethane

Cat. No.: B3425548
CAS No.: 4296-15-5
M. Wt: 185.99 g/mol
InChI Key: SZCAORBAQHOJQI-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxyethane is an organic compound with the molecular formula C3H7IO. It is a colorless to light yellow liquid with a molecular weight of 185.99 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

1-Iodo-2-methoxyethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyethanol with iodine and a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

1-Iodo-2-methoxyethane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxyethane primarily involves its reactivity as an alkylating agent. The iodine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce the 2-methoxyethyl group into target molecules .

Comparison with Similar Compounds

1-Iodo-2-methoxyethane can be compared with other similar compounds such as:

This compound stands out due to its specific reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-iodo-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCAORBAQHOJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912612
Record name 1-Iodo-2-methoxyethane
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Molecular Weight

185.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-21-4, 4296-15-5
Record name 2-Propanol, 1-iodo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-iodo-2-methoxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4296-15-5
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Record name 1-Iodo-2-methoxyethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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